molecular formula C7H4ClIO B2444130 5-Chloro-2-iodobenzaldehyde CAS No. 1001334-22-0

5-Chloro-2-iodobenzaldehyde

Cat. No.: B2444130
CAS No.: 1001334-22-0
M. Wt: 266.46
InChI Key: WJJNLCSRPMRUCY-UHFFFAOYSA-N
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Description

5-Chloro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H4ClIO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by iodine and chlorine atoms, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodobenzaldehyde typically involves the iodination and chlorination of benzaldehyde derivatives. One common method is the direct iodination of 5-chlorobenzaldehyde using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide, potassium fluoride, or other halogenating agents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzaldehydes with different functional groups.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

5-Chloro-2-iodobenzaldehyde is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is used in the development of pharmaceutical compounds and as a precursor for the synthesis of bioactive molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodobenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The specific mechanism of action depends on the context in which the compound is used and the nature of the interacting molecules.

Comparison with Similar Compounds

    2-Chloro-5-iodobenzaldehyde: Similar structure but with different substitution pattern.

    5-Chloro-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of an iodine atom.

    3,5-Dichloro-2-hydroxybenzaldehyde: Similar structure but with two chlorine atoms and a hydroxyl group.

Uniqueness: 5-Chloro-2-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

5-chloro-2-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJNLCSRPMRUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001334-22-0
Record name 5-chloro-2-iodobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-iodo benzoic acid (4.92 g, 17 mmol) (TRANS) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added borane tetrahydrofuran (1 M, 34 mL, 34 mmol) dropwise. The reaction mixture was then stirred at room temperature for 18 h. The mixture was concentrated and residue was partitioned between ethyl acetate and water. Organic layer was separated, washed with brine, dried over MgSO4, and concentrated to give a colorless oil. The oil was dissolved into 1,2-dichloroethane (50 mL), and activated MnO2 (15 g) was added. The mixture was then heated at reflux for 2 h, cooled to room temperature, and filtered through a short pad of celite. The filtrated was concentrated and purified by chromatography (EtOAc:hexanes=1;8) to give 5-chloro-2-Iodo-benzaldehyde as a white solid (Yield 5.5 g, 25%).
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Two

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